(2,4,5-trifluoro-3-methoxyphenyl)methanol
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Overview
Description
(2,4,5-trifluoro-3-methoxyphenyl)methanol is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a suitable catalyst . The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of (2,4,5-trifluoro-3-methoxyphenyl)methanol may involve large-scale trifluoromethylation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and separation techniques .
Chemical Reactions Analysis
Types of Reactions
(2,4,5-trifluoro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Scientific Research Applications
(2,4,5-trifluoro-3-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4,5-trifluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3-fluoro-5-methoxyphenyl)methanol: Similar structure but with a single fluorine atom, leading to different chemical and biological properties.
(2,4,5-trifluoro-3-methoxybenzoic acid): Contains a carboxylic acid group instead of a hydroxyl group, affecting its reactivity and applications.
Uniqueness
(2,4,5-trifluoro-3-methoxyphenyl)methanol is unique due to the combination of trifluoromethyl and methoxy groups on the phenyl ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1260830-30-5 |
---|---|
Molecular Formula |
C8H7F3O2 |
Molecular Weight |
192.1 |
Purity |
95 |
Origin of Product |
United States |
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